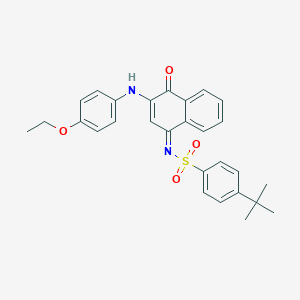
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-tert-butyl-N-(3-(4-ethoxyanilino)-4-oxo-1(4H)-naphthalenylidene)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is commonly referred to as TBN, and it has been synthesized using a variety of methods. TBN has been shown to have a wide range of biochemical and physiological effects, and it is believed to have potential applications in the fields of medicine, pharmacology, and biochemistry.
Mécanisme D'action
The exact mechanism of action of TBN is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes that are involved in cancer cell growth and proliferation. TBN has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
TBN has a wide range of biochemical and physiological effects. In addition to its anti-cancer properties, TBN has been shown to have anti-inflammatory, anti-oxidant, and anti-bacterial properties. TBN has also been found to have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
TBN has several advantages for use in lab experiments. It is relatively easy to synthesize, and it has been found to be stable under a wide range of experimental conditions. However, TBN also has some limitations. It is highly insoluble in water, which can make it difficult to work with in aqueous solutions. Additionally, TBN has not been extensively studied in vivo, which limits its potential applications in animal studies.
Orientations Futures
There are several potential future directions for research on TBN. One area of research that holds promise is the development of novel TBN derivatives with improved solubility and bioavailability. Another potential area of research is the investigation of TBN's potential applications in the treatment of neurodegenerative diseases. Finally, further studies are needed to fully elucidate the mechanism of action of TBN and to better understand its potential applications in cancer research.
Méthodes De Synthèse
TBN can be synthesized using a variety of methods, including condensation reactions and cyclization reactions. One of the most common methods for synthesizing TBN involves the reaction of 4-ethoxyaniline with 4-tert-butylbenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction produces an intermediate compound, which is then further reacted with 4-hydroxy-1-naphthaldehyde to produce TBN.
Applications De Recherche Scientifique
TBN has been extensively studied for its potential applications in scientific research. One of the most promising applications of TBN is in the field of cancer research. TBN has been shown to have potent anti-cancer properties, and it has been found to inhibit the growth of a wide range of cancer cell lines.
Propriétés
Formule moléculaire |
C28H28N2O4S |
|---|---|
Poids moléculaire |
488.6 g/mol |
Nom IUPAC |
(NZ)-4-tert-butyl-N-[3-(4-ethoxyanilino)-4-oxonaphthalen-1-ylidene]benzenesulfonamide |
InChI |
InChI=1S/C28H28N2O4S/c1-5-34-21-14-12-20(13-15-21)29-26-18-25(23-8-6-7-9-24(23)27(26)31)30-35(32,33)22-16-10-19(11-17-22)28(2,3)4/h6-18,29H,5H2,1-4H3/b30-25- |
Clé InChI |
LGLQPAWHDFJHII-JVCXMKTPSA-N |
SMILES isomérique |
CCOC1=CC=C(C=C1)NC2=C/C(=N/S(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)/C4=CC=CC=C4C2=O |
SMILES |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
SMILES canonique |
CCOC1=CC=C(C=C1)NC2=CC(=NS(=O)(=O)C3=CC=C(C=C3)C(C)(C)C)C4=CC=CC=C4C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]-4-methoxybenzenesulfonamide](/img/structure/B281425.png)
![4-methoxy-N-(7-oxo-9,10-dihydro-8H-naphtho[1,2-b]benzofuran-5-yl)benzenesulfonamide](/img/structure/B281427.png)
![Pentyl 2-methyl-5-{[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-benzofuran-3-carboxylate](/img/structure/B281428.png)
![2,4,5-trimethyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281429.png)
![4-{Acetyl[(2,4,5-trimethylphenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281430.png)

![4-{Acetyl[(4-bromophenyl)sulfonyl]amino}-1-naphthyl acetate](/img/structure/B281439.png)
![4-bromo-N-butyryl-N-(6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B281440.png)
![N-[(4-fluorophenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylbutanamide](/img/structure/B281443.png)
![Methyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281451.png)
![Ethyl 5-{butyryl[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281452.png)
![Pentyl 5-{[(2,4-dimethylphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B281455.png)
![2,5-dimethyl-N-{12-oxo-17-oxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1,3,5,7,9,11(16)-hexaen-8-yl}benzene-1-sulfonamide](/img/structure/B281458.png)
![N-[(2,5-dimethylphenyl)sulfonyl]-N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-ylisonicotinamide](/img/structure/B281461.png)